1H-Pyrido[4,3-C][1,2]thiazine
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Overview
Description
1H-Pyrido[4,3-C][1,2]thiazine is a heterocyclic compound that features a fused ring system combining pyridine and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrido[4,3-C][1,2]thiazine can be synthesized through various methods. One common approach involves the annulation of the thiazine ring to a preformed pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones in the presence of a base can lead to the formation of the desired thiazine ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido[4,3-C][1,2]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrido[4,3-C][1,2]thiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrido[4,3-C][1,2]thiazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
Comparison with Similar Compounds
1H-Pyrido[4,3-C][1,2]thiazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrazolo[3,4-d]thiazoles, pyrazolo[4,3-d]thiazoles, and imidazo[2,1-b][1,3]thiazines.
Uniqueness: Unlike its analogs, this compound exhibits a unique combination of pyridine and thiazine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
464928-82-3 |
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Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1H-pyrido[4,3-c]thiazine |
InChI |
InChI=1S/C7H6N2S/c1-3-8-5-6-2-4-10-9-7(1)6/h1-5,9H |
InChI Key |
AXQQVYHZHBOKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NSC=C2 |
Origin of Product |
United States |
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